Ivachtin
Overview
Description
Ivachtin is a potent, reversible, nonpeptide, and noncompetitive inhibitor of caspase-3, a crucial enzyme involved in the process of apoptosis (programmed cell death). It has an inhibitory concentration (IC50) value of 23 nanomolar, making it a highly effective inhibitor . This compound is also known for its modest selectivity against other caspases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ivachtin involves multiple steps, starting from sulfonyl amide. The sulfonyl amide is refluxed in an acetic acid and water mixture (1:1 v/v) to produce an isatin derivative. This is followed by the preparation of dicarboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ivachtin primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine moiety and sulfonyl group .
Common Reagents and Conditions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Common reagents include acetic acid and water for refluxing.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Ivachtin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying caspase inhibition and apoptosis.
Biology: Employed in cell culture studies to investigate the mechanisms of apoptosis and cell death.
Industry: Utilized in the development of new pharmaceuticals targeting caspase-3.
Mechanism of Action
Ivachtin exerts its effects by binding noncompetitively to caspase-3, inhibiting its activity. Caspase-3 is a member of the cysteine-aspartic acid protease family and plays a crucial role in the execution phase of apoptosis. By inhibiting caspase-3, this compound prevents the cleavage of key cellular proteins, thereby blocking the apoptotic process .
Comparison with Similar Compounds
Caspase-3 Inhibitor VI: Another potent inhibitor of caspase-3 with similar noncompetitive binding properties.
Caspase-3 Inhibitor VIII: Known for its high selectivity and potency against caspase-3.
Uniqueness of Ivachtin: this compound stands out due to its high potency (IC50 = 23 nanomolar) and reversible inhibition of caspase-3. Its modest selectivity against other caspases makes it a valuable tool for studying apoptosis without significantly affecting other caspases .
This compound’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and potential therapeutic development.
Properties
IUPAC Name |
2-(4-methyl-8-morpholin-4-ylsulfonyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-12-17-18(20(26)23(19(17)25)7-10-30-13(2)24)15-11-14(3-4-16(15)21-12)31(27,28)22-5-8-29-9-6-22/h3-4,11H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJJTMEUGWKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=N1)S(=O)(=O)N4CCOCC4)C(=O)N(C2=O)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458580 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745046-84-8 | |
Record name | IVACHTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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